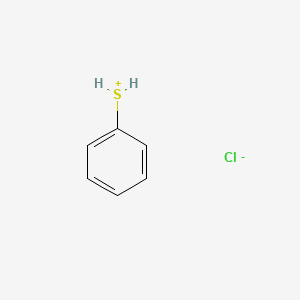
Phenylsulfanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylsulfanium;chloride is an organosulfur compound characterized by the presence of a sulfonium ion bonded to a phenyl group and a chloride ion. This compound is part of the broader class of sulfonium salts, which are known for their unique chemical properties and reactivity. Sulfonium salts are positively charged organosulfur compounds where the central sulfur atom is bonded to three organic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylsulfanium;chloride can be synthesized through various methods. One common approach involves the reaction of phenyl sulfide with a chlorinating agent under controlled conditions. The reaction typically proceeds as follows: [ \text{Ph-SH} + \text{Cl}_2 \rightarrow \text{Ph-SCl} + \text{HCl} ] where Ph represents the phenyl group. This reaction requires careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenylsulfanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiophenol.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides or amines can be employed under mild conditions
Major Products Formed
Scientific Research Applications
Phenylsulfanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in surface modification and adhesion promotion in various industrial applications
Mechanism of Action
The mechanism of action of phenylsulfanium;chloride involves its reactivity as a sulfonium salt. The positively charged sulfur atom can interact with nucleophiles, leading to various chemical transformations. These interactions are governed by the principles of electrophilic and nucleophilic chemistry. The compound’s ability to form covalent bonds with hydroxyl groups on substrates enhances its utility in surface modification and adhesion promotion.
Comparison with Similar Compounds
Phenylsulfanium;chloride can be compared with other sulfonium salts such as:
- Methylsulfonium chloride
- Ethylsulfonium chloride
- Propylsulfonium chloride
Uniqueness
This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its alkyl counterparts. The aromatic nature of the phenyl group influences the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, surface modification, and adhesion promotion. Ongoing research continues to explore its potential in biology and medicine, highlighting its importance in scientific advancements.
Properties
Molecular Formula |
C6H7ClS |
|---|---|
Molecular Weight |
146.64 g/mol |
IUPAC Name |
phenylsulfanium;chloride |
InChI |
InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H |
InChI Key |
MVXXTYYBNQKGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SH2+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
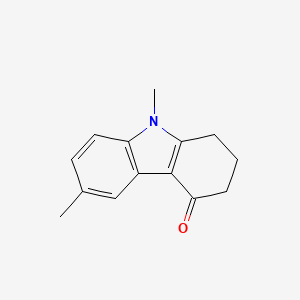
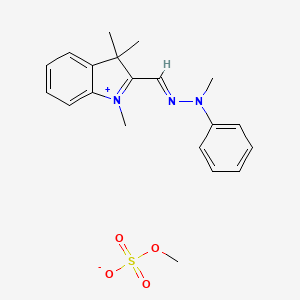

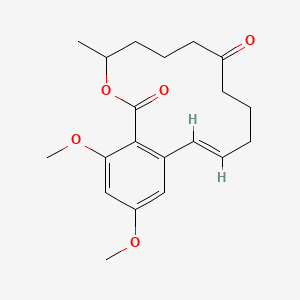
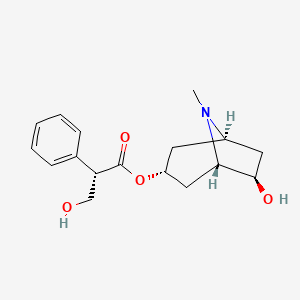
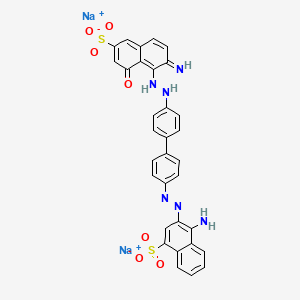
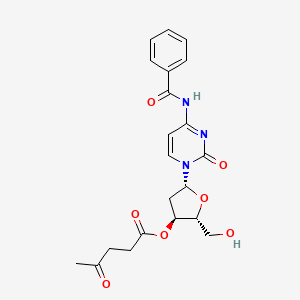
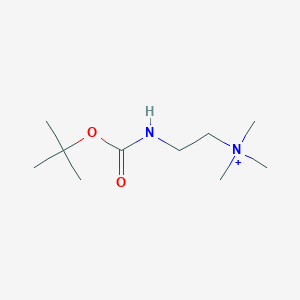
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
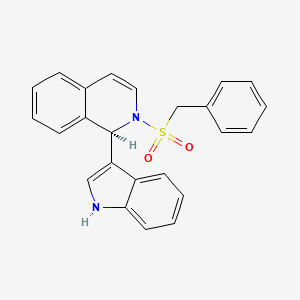
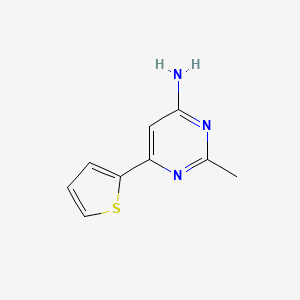
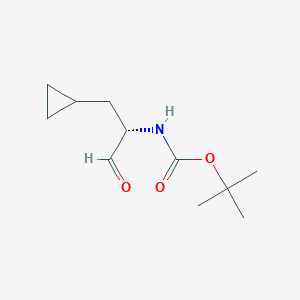
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
